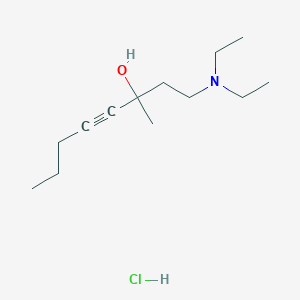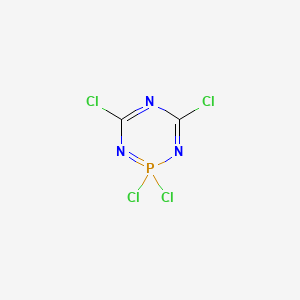
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine is a chemical compound known for its unique structure and properties. It is characterized by the presence of four chlorine atoms and a triazaphosphorine ring, making it a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine typically involves the reaction of phosphorus trichloride with cyanogen chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide derivatives, while substitution can result in various functionalized triazaphosphorine compounds .
Aplicaciones Científicas De Investigación
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
2,2’,4’-Trichloroacetophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2,4-Dichlorophenacyl chloride: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine stands out due to its unique triazaphosphorine ring structure and the presence of multiple chlorine atoms, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
26236-17-9 |
|---|---|
Fórmula molecular |
C2Cl4N3P |
Peso molecular |
238.8 g/mol |
Nombre IUPAC |
2,2,4,6-tetrachloro-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C2Cl4N3P/c3-1-7-2(4)9-10(5,6)8-1 |
Clave InChI |
BTFHFFNLENSKQC-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NP(=N1)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


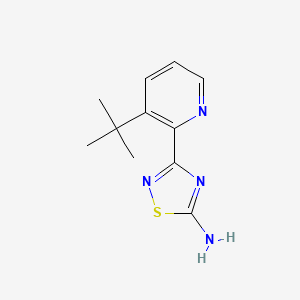
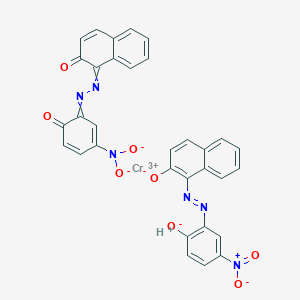
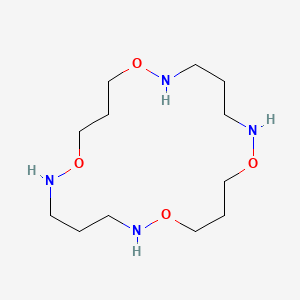
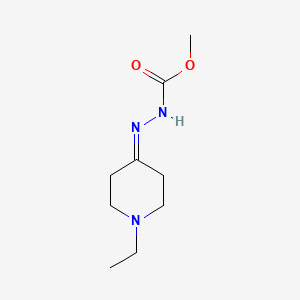


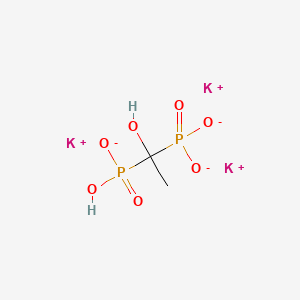
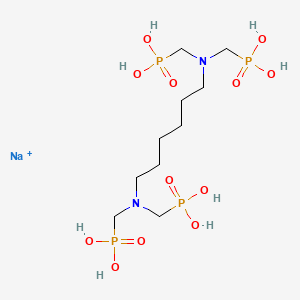




![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
